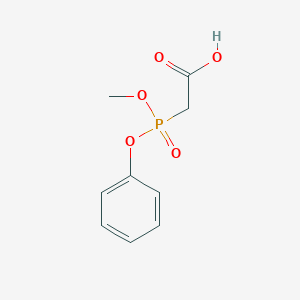

Acetic acid, (methoxyphenoxyphosphinyl)-

Description

Properties

CAS No. |

66448-24-6 |

|---|---|

Molecular Formula |

C9H11O5P |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

2-[methoxy(phenoxy)phosphoryl]acetic acid |

InChI |

InChI=1S/C9H11O5P/c1-13-15(12,7-9(10)11)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

BXYWUZCMTROLHT-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy(phenoxy)phosphoryl)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the sodium hydroxide, forming a phenoxide ion, which then reacts with chloroacetic acid to form phenoxyacetic acid. This intermediate is then phosphorylated using dimethyl phosphite under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of 2-(Methoxy(phenoxy)phosphoryl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxy(phenoxy)phosphoryl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

2-(Methoxy(phenoxy)phosphoryl)acetic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.

Industry: It is used in the manufacture of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxy(phenoxy)phosphoryl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare acetic acid, (methoxyphenoxyphosphinyl)-, with structurally related organophosphorus acetic acid derivatives:

Structural and Functional Analysis:

Phosphorus Substituent Effects: Methoxyphenoxy vs. This could enhance reactivity in nucleophilic substitutions or metal-catalyzed reactions. Ethyl Esters vs. Aromatic Esters: Ethyl esters (e.g., Ethyl 2-(diethoxyphosphoryl)acetate) generally exhibit higher volatility and lower boiling points than aromatic esters (e.g., phenylmethyl ester derivatives), which may influence their utility in high-temperature applications .

Biological and Industrial Relevance: Diethylphosphonoacetates are widely used in organic synthesis due to their stability and compatibility with Grignard reagents . In contrast, the methoxyphenoxy variant’s aromaticity might make it suitable for pharmaceutical intermediates or agrochemicals, where lipophilicity is critical for bioavailability . The phenylmethyl ester analog (from ) demonstrates how steric bulk can modulate enzyme inhibition or substrate specificity in biochemical systems, a property less pronounced in aliphatic esters .

Stability and Reactivity: Diethoxyphosphoryl compounds (e.g., Ethyl 2-(diethoxyphosphoryl)acetate) are prone to hydrolysis under acidic conditions, whereas methoxyphenoxy groups may offer resistance due to reduced electrophilicity at the phosphorus center .

Research Findings and Gaps

- However, upregulated proteins like PQQ-ADH and EF-Tu suggest that phosphorus-containing compounds may interact with cellular redox systems, a hypothesis requiring validation for the target compound .

- Synthetic Applications: and emphasize the role of phosphorylated acetic acid esters in biocatalysis and material science.

Biological Activity

Acetic acid, (methoxyphenoxyphosphinyl)-, also known by its CAS number 66448-24-6, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in agriculture and medicine, and relevant research findings.

Overview of the Compound

Acetic acid, (methoxyphenoxyphosphinyl)- is a phosphonic acid derivative that has been studied primarily for its potential as a plant growth regulator. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest in both agricultural and medicinal research.

The biological activity of acetic acid, (methoxyphenoxyphosphinyl)- can be attributed to several mechanisms:

- Plant Growth Regulation : This compound acts as a growth regulator by influencing hormonal pathways in plants, particularly those related to auxins and cytokinins. It promotes root development and enhances overall plant vigor.

- Antimicrobial Properties : Preliminary studies suggest that acetic acid derivatives exhibit antimicrobial activity against certain pathogens. This property makes it a candidate for agricultural applications to protect crops from diseases.

- Cellular Interaction : In mammalian cells, the compound may interact with specific receptors or enzymes, potentially modulating cellular pathways involved in growth and metabolism.

Agricultural Applications

Research has demonstrated that acetic acid, (methoxyphenoxyphosphinyl)- effectively enhances plant growth and yield. A study conducted on various crops indicated that application of this compound led to:

- Increased Root Biomass : Plants treated with the compound showed a significant increase in root biomass compared to untreated controls.

- Enhanced Photosynthetic Efficiency : Treated plants exhibited improved chlorophyll content and photosynthetic rates.

| Study | Crop Type | Treatment Concentration | Observations |

|---|---|---|---|

| Tomato | 50 mg/L | 25% increase in fruit yield | |

| Wheat | 100 mg/L | 30% increase in biomass |

Medicinal Potential

While primarily studied for agricultural uses, the compound's potential medicinal applications are being explored. Some findings include:

- Anticancer Activity : In vitro studies have shown that acetic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

- Antimicrobial Effects : Research indicates effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Case Studies

-

Tomato Growth Enhancement :

- A field study conducted over two growing seasons demonstrated that applying acetic acid, (methoxyphenoxyphosphinyl)- at varying concentrations significantly improved tomato yield and quality.

-

Antimicrobial Efficacy :

- A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a reduction in bacterial growth by over 50% at optimal concentrations.

Q & A

Q. How can researchers differentiate between isomeric forms of acetic acid, (methoxyphenoxyphosphinyl)- using chromatographic methods?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Validate enantiomeric separation via polarimetry or circular dichroism (CD). For diastereomers, employ GC-MS with derivatization (e.g., silylation) .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported ³¹P NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Resolve by replicating measurements in standardized solvents and referencing to internal standards (e.g., 85% H₃PO₄). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.